molecular formula C11H8BrNO4 B7882608 2,5-Dioxopyrrolidin-1-yl 4-bromobenzoate CAS No. 80586-82-9

2,5-Dioxopyrrolidin-1-yl 4-bromobenzoate

Cat. No.: B7882608
CAS No.: 80586-82-9
M. Wt: 298.09 g/mol
InChI Key: TWKYYAOMOKQEDN-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-bromobenzoate is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a bromine atom attached to a benzoate group, which is further linked to a 2,5-dioxopyrrolidin-1-yl moiety. This compound is often used in synthetic chemistry due to its reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromobenzoate typically involves the reaction of 4-bromobenzoic acid with 2,5-dioxopyrrolidin-1-yl compounds under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the carboxylic acid group of 4-bromobenzoic acid and the hydroxyl group of the 2,5-dioxopyrrolidin-1-yl compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while hydrolysis results in the formation of 4-bromobenzoic acid .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-bromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromobenzoate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 4-chlorobenzoate
  • 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate
  • 2,5-Dioxopyrrolidin-1-yl 4-iodobenzoate

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-bromobenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKYYAOMOKQEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551964
Record name 1-[(4-Bromobenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80586-82-9
Record name 1-[(4-Bromobenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4-bromobenzoic acid (5.00 g, 24.9 mmol, 1.00 equiv) and N-hydroxysuccinimide (3.66 g, 31.8 mmol, 1.28 equiv) in a round-bottom flask in dioxane (120 mL) was added an dioxane solution (30 mL) that contained 1,3-dicyclohexylcarbodiimide (DCC) (6.77 g, 32.8 mmol, 1.32 equiv) dropwise over 5 min at 23 ° C. The reaction mixture was stirring at 23 ° C. for 24 h. The reaction mixture was concentrated in vacuo and the crude product was obtained by recrystallization in a cold acetone. The crude product was further purified by chromatography on silica gel eluting with hexanes/EtOAc 2:1 (v/v) to afford 6.34 g of the title compound as a colorless solid (86%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.77 g
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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